molecular formula C25H29FN2O3 B6106052 2-{1-(2-fluoro-4-methoxybenzyl)-4-[2-(2-furyl)benzyl]-2-piperazinyl}ethanol

2-{1-(2-fluoro-4-methoxybenzyl)-4-[2-(2-furyl)benzyl]-2-piperazinyl}ethanol

Cat. No. B6106052
M. Wt: 424.5 g/mol
InChI Key: XUOYXLVCKRUOSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{1-(2-fluoro-4-methoxybenzyl)-4-[2-(2-furyl)benzyl]-2-piperazinyl}ethanol is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the field of medicine.

Scientific Research Applications

2-{1-(2-fluoro-4-methoxybenzyl)-4-[2-(2-furyl)benzyl]-2-piperazinyl}ethanol has been studied extensively for its potential applications in the field of medicine. One of the most promising applications is its use as a potential treatment for depression and anxiety disorders. Studies have shown that the compound has anxiolytic and antidepressant effects in animal models.

Mechanism of Action

The exact mechanism of action of 2-{1-(2-fluoro-4-methoxybenzyl)-4-[2-(2-furyl)benzyl]-2-piperazinyl}ethanol is not fully understood. However, it is believed to act as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A receptor. These actions are thought to contribute to the compound's anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects. These include increased levels of serotonin and norepinephrine in the brain, as well as changes in the expression of genes involved in the regulation of mood and behavior.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-{1-(2-fluoro-4-methoxybenzyl)-4-[2-(2-furyl)benzyl]-2-piperazinyl}ethanol in lab experiments is its high selectivity for the serotonin transporter. This makes it a useful tool for studying the role of serotonin in various physiological processes. However, the compound's limited solubility in water can make it difficult to work with in certain experimental settings.

Future Directions

There are a number of potential future directions for research on 2-{1-(2-fluoro-4-methoxybenzyl)-4-[2-(2-furyl)benzyl]-2-piperazinyl}ethanol. These include:
1. Further studies on the compound's mechanism of action and its effects on various physiological processes.
2. Exploration of the compound's potential as a treatment for other psychiatric disorders, such as bipolar disorder and schizophrenia.
3. Investigation of the compound's effects on cognitive function and memory.
4. Development of new synthesis methods to improve the compound's solubility and ease of use in lab experiments.

Synthesis Methods

2-{1-(2-fluoro-4-methoxybenzyl)-4-[2-(2-furyl)benzyl]-2-piperazinyl}ethanol can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis typically begins with the reaction of 2-fluoro-4-methoxybenzaldehyde with 2-(2-furyl)benzylamine to form an imine intermediate. This intermediate is then reduced using sodium borohydride to yield the final product.

properties

IUPAC Name

2-[1-[(2-fluoro-4-methoxyphenyl)methyl]-4-[[2-(furan-2-yl)phenyl]methyl]piperazin-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29FN2O3/c1-30-22-9-8-20(24(26)15-22)17-28-12-11-27(18-21(28)10-13-29)16-19-5-2-3-6-23(19)25-7-4-14-31-25/h2-9,14-15,21,29H,10-13,16-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUOYXLVCKRUOSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CN2CCN(CC2CCO)CC3=CC=CC=C3C4=CC=CO4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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